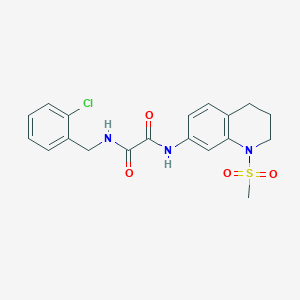

![molecular formula C12H13Cl2F3N4O B2946536 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride CAS No. 2059949-19-6](/img/structure/B2946536.png)

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride” is a derivative of trifluoromethylpyridine (TFMP) and pyrrolidine . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are thought to be influenced by the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group is an important subgroup of fluorinated compounds .Applications De Recherche Scientifique

Medicine: Antiviral Drug Development

The trifluoromethyl group in this compound contributes to its potential as an antiviral agent. The unique physicochemical properties of the fluorine atom, combined with the structural features of the pyridine moiety, make it a candidate for the synthesis of new isatin derivatives aimed at broad-spectrum antiviral activities . These derivatives are being assessed using both in vitro and in silico approaches to determine their efficacy against a range of viral infections.

Agriculture: Crop Protection

In the agricultural sector, derivatives of this compound are utilized for crop protection. The trifluoromethylpyridine (TFMP) derivatives, including this compound, have been used in the development of more than 20 new agrochemicals that have acquired ISO common names . These compounds play a crucial role in protecting crops from pests, thereby supporting food security and agricultural productivity.

Material Science: Electronic Materials

The incorporation of fluorine atoms into organic molecules, as seen in this compound, exhibits unique behaviors that are beneficial in the field of material science, particularly in electronics . The trifluoromethyl group is known to affect the growth of pharmaceuticals and is also applied in the development of materials for electronic applications due to its ability to modify physical properties.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s structure is valuable for the design of enzyme inhibitors. The trifluoromethyl group, when attached to certain scaffolds like pyridine, can interact with enzymes’ active sites, potentially leading to the development of new biochemical tools for studying enzyme functions and mechanisms .

Drug Discovery: Pharmacophore Exploration

The pyrrolidine ring present in this compound is a common feature in medicinal chemistry for drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules, which is crucial for target selectivity and biological activity .

Pharmaceutical Chemistry: Synthesis of FDA-Approved Drugs

This compound’s trifluoromethyl group is a key pharmacophore in the synthesis of FDA-approved drugs. Over the past 20 years, several drugs containing the trifluoromethyl group have been approved, showcasing the importance of this functional group in the development of new therapeutic agents .

Mécanisme D'action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . For example, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Propriétés

IUPAC Name |

3-pyridin-2-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O.2ClH/c13-12(14,15)11(4-6-16-7-11)10-18-9(19-20-10)8-3-1-2-5-17-8;;/h1-3,5,16H,4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGACJHUXFDSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=NC(=NO2)C3=CC=CC=N3)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

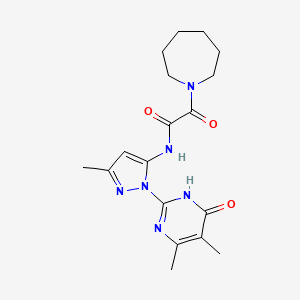

![N-(3,4-diethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2946456.png)

![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)

![Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine](/img/structure/B2946458.png)

![(2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946460.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2946462.png)

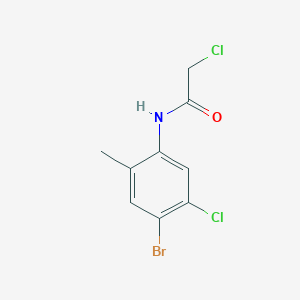

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea](/img/structure/B2946472.png)

![2-(Azidomethyl)bicyclo[2.2.2]octane](/img/structure/B2946473.png)

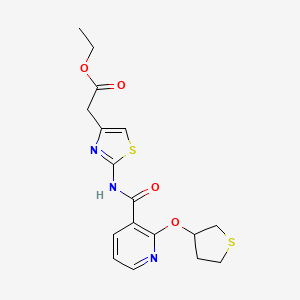

![1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2946476.png)